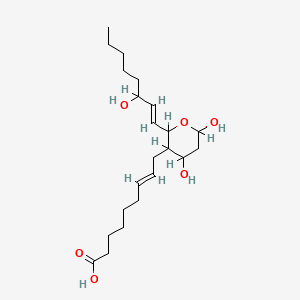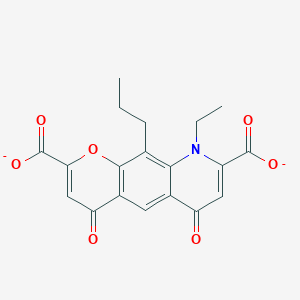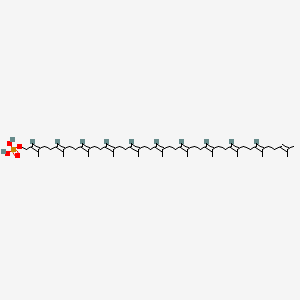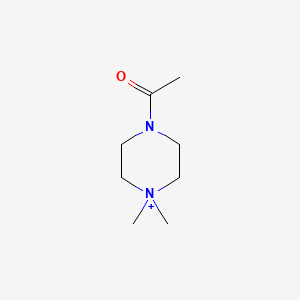
1,1-Dimethyl-4-acetylpiperazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-dimethyl-1-piperazin-4-iumyl)ethanone is a N-methylpiperazine.
Aplicaciones Científicas De Investigación
1. Role as a Selective Ganglionic Stimulant
1,1-Dimethyl-4-phenylpiperazinium (DMPP), a related compound to 1,1-Dimethyl-4-acetylpiperazinium, serves as a selective ganglionic stimulant. It's used in research to stimulate nicotinic acetylcholine receptors in sympathetic and parasympathetic ganglia, as well as adrenal medulla chromaffin cells, without significantly affecting muscle nicotinic acetylcholine receptors (Hancock, 2008).
2. As a Potent Agonist in Nicotinic Receptors
The compound has been identified as a potent nicotinic agonist. Its structure, involving a cyclic formation and a conjugated carbonyl bond, contributes to its high potency and rigidity. Comparative studies with similar compounds have aided in understanding the structural requirements for potent agonists at nicotinic receptors (Spivak et al., 1986).
3. Insights from Molecular Dynamics Simulations
Molecular dynamics simulations of 1,1-dimethyl-4-acetylpiperazinium iodide have revealed significant dynamics in the molecule’s structure, particularly in the acetyl portion. These studies provide insights into the structural and dynamical differences of nicotinic cholinergic agonists, contributing to a better understanding of their potency and action mechanism (McGroddy et al., 1994).
4. Investigation of Oxidizing and Reducing Analogs
Research has been conducted on the synthesis and pharmacological characterization of oxidizing and reducing analogs of 1,1-dimethyl-4-acetylpiperazinium. These studies explore the interaction of these compounds with nicotinic receptors and their physiological effects, contributing to the understanding of receptor functions and mechanisms (Xie et al., 1992).
5. Relation to Airway Inflammation and Resistance
Nicotinic agonists like 1,1-dimethyl-4-phenylpiperazinium have been studied for their anti-inflammatory properties and effects on airway smooth muscle relaxation. Such research is vital in understanding the potential therapeutic applications of these compounds in respiratory conditions like asthma (Blanchet et al., 2005).
6. Carcinogenic Potential of Derivatives
Research into derivatives of 1-nitroso-3,5-dimethylpiperazine, related to 1,1-dimethyl-4-acetylpiperazinium, has revealed their potential as carcinogens. This highlights the importance of understanding the broader implications and potential risks associated with these compounds (Singer et al., 1981).
Propiedades
Número CAS |
61167-35-9 |
|---|---|
Nombre del producto |
1,1-Dimethyl-4-acetylpiperazinium |
Fórmula molecular |
C8H17N2O+ |
Peso molecular |
157.23 g/mol |
Nombre IUPAC |
1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone |
InChI |
InChI=1S/C8H17N2O/c1-8(11)9-4-6-10(2,3)7-5-9/h4-7H2,1-3H3/q+1 |
Clave InChI |
MSBLMBWXUVQCDY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC[N+](CC1)(C)C |
SMILES canónico |
CC(=O)N1CC[N+](CC1)(C)C |
Otros números CAS |
61167-35-9 |
Números CAS relacionados |
75667-84-4 (iodide) |
Sinónimos |
1,1-dimethyl-4-acetylpiperazinium 1,1-dimethyl-4-acetylpiperazinium iodide 1-acetyl-4-methylpiperazine methiodide AMP MeI HPIP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

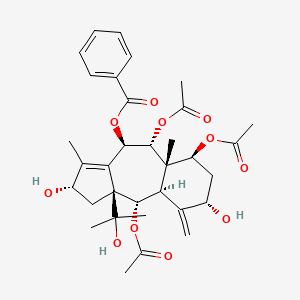

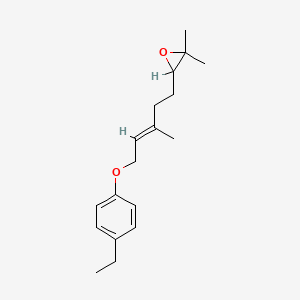

![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)
